1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine 1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20410445
InChI: InChI=1S/C9H13BrN2S/c10-9-2-1-8(13-9)6-12-4-3-7(11)5-12/h1-2,7H,3-6,11H2
SMILES:
Molecular Formula: C9H13BrN2S
Molecular Weight: 261.18 g/mol

1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine

CAS No.:

Cat. No.: VC20410445

Molecular Formula: C9H13BrN2S

Molecular Weight: 261.18 g/mol

* For research use only. Not for human or veterinary use.

1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine -

Specification

Molecular Formula C9H13BrN2S
Molecular Weight 261.18 g/mol
IUPAC Name 1-[(5-bromothiophen-2-yl)methyl]pyrrolidin-3-amine
Standard InChI InChI=1S/C9H13BrN2S/c10-9-2-1-8(13-9)6-12-4-3-7(11)5-12/h1-2,7H,3-6,11H2
Standard InChI Key UTLSGYDDNCNZDO-UHFFFAOYSA-N
Canonical SMILES C1CN(CC1N)CC2=CC=C(S2)Br

Introduction

Structural and Molecular Characteristics

The molecular architecture of 1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine comprises two primary components: a pyrrolidine ring and a 5-bromothiophene group. The pyrrolidine ring, a five-membered amine-containing heterocycle, is linked to the thiophene moiety via a methylene bridge. The bromine atom at the 5-position of the thiophene ring enhances electrophilic reactivity, making the compound amenable to further functionalization .

Key Structural Data

PropertyValue
Molecular FormulaC9H13BrN2S\text{C}_9\text{H}_{13}\text{BrN}_2\text{S}
Molecular Weight261.18 g/mol
IUPAC Name1-[(5-bromothiophen-2-yl)methyl]pyrrolidin-3-amine
Canonical SMILESC1CN(CC1N)CC2=CC=C(S2)Br
InChI KeyUTLSGYDDNCNZDO-UHFFFAOYSA-N

The stereochemistry of the pyrrolidine amine group influences its biological activity. For instance, the (3R)-enantiomer, (3R)-1-[(5-bromothiophen-2-yl)methyl]pyrrolidin-3-amine, shares the same molecular formula but exhibits distinct binding affinities due to chiral center configuration .

Synthesis and Manufacturing

The synthesis of 1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine involves multi-step reactions optimized for yield and purity. A common approach includes:

  • Bromination of Thiophene Derivatives: Introduction of bromine at the 5-position of thiophene using reagents like N\text{N}-bromosuccinimide (NBS).

  • Amination and Alkylation: Coupling the bromothiophene with a pyrrolidine precursor via nucleophilic substitution or reductive amination. Solvents such as dimethylformamide (DMF) or toluene are employed to enhance reaction efficiency .

  • Purification: Chromatographic techniques isolate the target compound from byproducts.

Recent advances in C(sp³)-H activation methodologies, as demonstrated in pyrrolidine-based NMDA receptor antagonist synthesis, offer potential routes to streamline production . These methods improve diastereoselectivity and reduce step count, critical for scalable manufacturing.

Chemical Reactivity and Functional Transformations

The compound’s reactivity stems from its amine and bromothiophene groups:

  • Amine Reactivity: Participates in acid-base reactions, forming salts with carboxylic acids or undergoing alkylation/acylation. The secondary amine in the pyrrolidine ring can also engage in coordination chemistry.

  • Bromothiophene Reactivity: The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for introducing aryl, alkenyl, or alkynyl groups .

  • Reduction/Oxidation: The pyrrolidine ring is susceptible to oxidation, yielding pyrrolidinone derivatives, while the thiophene moiety can be reduced to dihydrothiophene.

Comparative Analysis with Structural Analogs

Table 1: Comparison of Bromothiophene-Pyrrolidine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Feature
1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amineC9H13BrN2S\text{C}_9\text{H}_{13}\text{BrN}_2\text{S}261.18Secondary amine
(3R)-1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-amineC9H13BrN2S\text{C}_9\text{H}_{13}\text{BrN}_2\text{S}261.18R-configuration at C3
N-[(5-Bromothiophen-2-yl)methyl]pyridin-3-amineC10H9BrN2S\text{C}_{10}\text{H}_9\text{BrN}_2\text{S}269.16Pyridine instead of pyrrolidine

The pyridine analog (269.16 g/mol) exhibits higher aromaticity, altering solubility and binding kinetics compared to the pyrrolidine-based compound .

Applications in Drug Discovery and Development

1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine serves as:

  • Synthetic Intermediate: Used to construct complex molecules via functional group interconversion .

  • Pharmacophore Scaffold: Its modular structure allows derivatization for optimizing drug candidates targeting CNS disorders or infections .

  • Tool Compound: Facilitates studies on bromothiophene’s role in molecular recognition and toxicity.

Future Research Directions

  • Stereochemical Studies: Elucidate the (3R)-enantiomer’s bioactivity compared to the racemic mixture .

  • Mechanistic Probes: Employ C-H activation strategies to synthesize deuterated or fluorinated analogs for metabolic studies .

  • Therapeutic Exploration: Screen derivatives against kinase or ion channel targets to identify lead compounds.

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